(2S,5S)-5-(2-Methylpropyl)piperidine-2-carboxylic acid
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Overview
Description
(2S,5S)-5-(2-Methylpropyl)piperidine-2-carboxylic acid is a chiral piperidine derivative. Piperidine derivatives are known for their significant roles in pharmaceuticals and organic synthesis due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-(2-Methylpropyl)piperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of pyridine derivatives in the presence of a catalyst such as molybdenum disulfide . Another approach involves the cyclization of 1,5-diaminopentane derived from the dinitrile of adipic acid, which is an environmentally friendly method as it reduces waste products .
Industrial Production Methods
Industrial production often employs catalytic hydrogenation of pyridine or its derivatives. This process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-5-(2-Methylpropyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, ketones, and amines, depending on the specific reaction conditions .
Scientific Research Applications
Chemistry
In chemistry, (2S,5S)-5-(2-Methylpropyl)piperidine-2-carboxylic acid is used as a building block for the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural properties allow it to interact with various biological targets .
Medicine
Medically, piperidine derivatives are explored for their potential therapeutic effects, including analgesic and anti-inflammatory properties .
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of (2S,5S)-5-(2-Methylpropyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar basic properties.
Pyrrolidine: Another nitrogen-containing heterocycle with different reactivity.
Piperazine: Contains two nitrogen atoms in the ring, offering different chemical properties.
Uniqueness
(2S,5S)-5-(2-Methylpropyl)piperidine-2-carboxylic acid is unique due to its chiral nature and specific substitution pattern, which confer distinct reactivity and biological activity compared to other piperidine derivatives .
Properties
IUPAC Name |
(2S,5S)-5-(2-methylpropyl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7(2)5-8-3-4-9(10(12)13)11-6-8/h7-9,11H,3-6H2,1-2H3,(H,12,13)/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWVUFCOSRXNLO-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCC(NC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CC[C@H](NC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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